1-Benzylazepan-2-one
Overview
Description
1-Benzylazepan-2-one is a chemical compound with the molecular formula C12H15NO It belongs to the class of azepanones, which are seven-membered lactams
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of N-benzyl-1,6-hexanediamine with phosgene or triphosgene. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azepanones.
Scientific Research Applications
1-Benzylazepan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzylazepan-2-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
1-Phenylazepan-2-one: Similar in structure but with a phenyl group instead of a benzyl group.
1-Benzylazepane-2,3-dione: Contains an additional carbonyl group, leading to different reactivity and applications.
Uniqueness: 1-Benzylazepan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-benzylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGIITKNTHQYPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363430 | |
Record name | 1-benzyl-2-azepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33241-96-2 | |
Record name | 1-benzyl-2-azepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylazepan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Benzylazepan-2-one in the synthesis of azepanedione oximes?
A1: this compound serves as a crucial starting material in the multi-step synthesis of 1-benzylazepan-2,3-dione 3-(O-substituted oximes) []. The synthesis, as described in the research paper "Synthesis of new azepanedione oximes" [], involves several transformations:
Q2: Why is there interest in synthesizing azepanedione oxime derivatives like those derived from this compound?
A2: Azepanedione oxime derivatives, including those derived from this compound, are of interest due to their potential pharmacological properties []. Previous studies have shown that similar compounds exhibit a range of biological activities, including:
- Muscle Relaxant Activity: 3-[0-(benzyl)oximinoether] hexahydroazepin-2,3-diones have demonstrated the ability to relax both rat trachea and human bronchus [].
- Antinociceptive and Anticonvulsant Effects: Certain oximinoether and oxime derivatives have exhibited promising antinociceptive (pain-reducing) and anticonvulsant activities [].
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